molecular formula C17H16N4O2 B2716635 2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide CAS No. 1424626-38-9

2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide

Cat. No.: B2716635
CAS No.: 1424626-38-9
M. Wt: 308.341
InChI Key: VYEGAGGFJAFILA-UHFFFAOYSA-N
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Description

2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide is a complex organic compound that features a cyano group, a propyl chain, and a phenyl ring substituted with a pyrazin-2-yloxy group

Preparation Methods

The synthesis of 2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions. The specific reaction conditions and reagents used can vary, but the general approach involves coupling a halogenated phenyl derivative with a boronic acid or ester to form the desired product.

Chemical Reactions Analysis

2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it often involves binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes and ultimately result in the desired therapeutic or biological effect .

Comparison with Similar Compounds

2-cyano-N-propyl-3-[4-(pyrazin-2-yloxy)phenyl]prop-2-enamide can be compared with other similar compounds, such as pyrrolopyrazine derivatives . These compounds share structural similarities but may differ in their biological activities and applications. For example, pyrrolopyrazine derivatives are known for their antimicrobial and kinase inhibitory activities, which may not be as pronounced in this compound .

Similar Compounds

These compounds share structural features with this compound but may have different properties and applications.

Properties

IUPAC Name

2-cyano-N-propyl-3-(4-pyrazin-2-yloxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-2-7-21-17(22)14(11-18)10-13-3-5-15(6-4-13)23-16-12-19-8-9-20-16/h3-6,8-10,12H,2,7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYEGAGGFJAFILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C(=CC1=CC=C(C=C1)OC2=NC=CN=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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